1-Hydroxymethyl-3-cyclopentene
Overview
Description
The compound "1-Hydroxymethyl-3-cyclopentene" is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed. These papers provide insights into the chemistry of cyclopentene derivatives and their potential applications in various fields, including pharmaceuticals and fragrance materials.
Synthesis Analysis
The synthesis of cyclopentene derivatives is a topic of interest in several papers. For instance, the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol and their derivatives from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds is described . Additionally, an enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block is presented, which is important for accessing biologically active natural products . Furthermore, the preparation of enantiomerically pure 1-amino-3-(hydroxymethyl)cyclopentanes from L-aspartic acid is reported, highlighting the potential for constructing nucleoside analogs .
Molecular Structure Analysis
The molecular structure of cyclopentene derivatives is crucial for their reactivity and properties. The polymerization of cyclopentene using metallocene catalysts is discussed, which results in poly(cis-1,3-cyclopentane) with isotactic monomer units . The stereochemistry of these polymers is important for their physical properties. Additionally, the stereoinduction for the synthesis of substituted-2-cyclopentenones is explored, where the substituent acts as a stereoinducing element .
Chemical Reactions Analysis
Chemical reactions involving cyclopentene derivatives are diverse. The review on 4-hydroxy-2-cyclopentenone derivatives summarizes the preparation methods and the variety of chemical transformations possible with these compounds . The synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea under ultrasound is another example of the chemical reactivity of cyclopentenone derivatives . Additionally, the synthesis of cyclopentenones from 2-ethoxyallylidene(triphenyl)phosphorane and 1,2-diacylethylenes is described, which provides a route to substituted cyclopentenones .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentene derivatives are influenced by their molecular structure. The toxicologic and dermatologic review of 3-ethyl-2-hydroxy-2-cyclopenten-1-one as a fragrance ingredient provides data on physical properties, skin irritation, skin sensitization, and genotoxicity . The properties of cyclic compounds and chainlike oligomers derived from cyclopentene units are compared, highlighting differences in solubility, melting points, and spectroscopic properties10.
Scientific Research Applications
Synthesis of Carbocyclic Nucleosides
1-Hydroxymethyl-3-cyclopentene has been utilized in the synthesis of new carbocyclic nucleosides. In a study, it was epoxidized and converted into amino carbocyclic nucleosides and a cyclopentane nucleoside analogue, demonstrating potential biological activities. The process highlighted the importance of steric control in the regioselectivity of epoxidation (Agrofoglio et al., 1994).
Catalytic Hydroformylation
The compound has been a key intermediate in catalytic hydroformylation processes. A study achieved high enantioselectivities and diastereoselectivities in desymmetrizing cyclopentenes using rhodium catalysis. This methodology provided an efficient route to chiral cyclopentane carboxaldehydes, with the compound serving as a crucial intermediate (You et al., 2016).
Morita-Baylis-Hillman Reaction
A practical preparation of the compound was demonstrated using the Morita-Baylis-Hillman reaction. The efficiency of this reaction was strongly influenced by the choice of solvent, offering a concise way to produce the compound (Ito et al., 2005).
Polymerization Studies
It has been used in polymerization studies, particularly in the production of poly(cis-1,3-cyclopentane). Studies have shown that cyclopentene can be oligomerized or polymerized using specific metallocene catalysts, with 1-hydroxymethyl-3-cyclopentene playing a role in these processes (Kelly et al., 1994).
Enantioselective Synthesis
The compound has been synthesized enantioselectively for use as a building block in various biologically active products. The synthesis involves palladium-catalyzed allylic alkylation, demonstrating its versatility in organic synthesis (Craig et al., 2012).
properties
IUPAC Name |
cyclopent-3-en-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1-2,6-7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLKZHGHNJBOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363786 | |
Record name | 1-Hydroxymethyl-3-cyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxymethyl-3-cyclopentene | |
CAS RN |
25125-21-7 | |
Record name | 1-Hydroxymethyl-3-cyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopent-3-en-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.